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Compound of Interest

Compound Name: N-Methyl-p-toluenesulfonamide

Cat. No.: B147245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of vicinal

haloamino ketones utilizing N-Methyl-p-toluenesulfonamide. This class of compounds holds

significant interest in medicinal chemistry and drug development due to their potential as

enzyme inhibitors and as versatile synthetic intermediates. The protocol described herein is

based on the nickel-catalyzed aminobromination of α,β-unsaturated ketones (chalcones).

Introduction
Vicinal haloamino ketones are valuable scaffolds in organic synthesis and are recognized for

their biological activities, including their role as inhibitors of serine and cysteine proteases.[1]

The synthesis of these compounds often involves the simultaneous introduction of a nitrogen

and a halogen functionality across a double bond. N-Methyl-p-toluenesulfonamide serves as

an effective nitrogen source in these reactions, offering a stable and reactive N-nucleophile

after activation. The p-toluenesulfonyl group can act as a protecting group for the amine and

can be removed under specific conditions if required.

A highly regio- and stereoselective method for the synthesis of α-(N-alkyl-N-p-toluenesulfonyl)-

β-bromo-ketones involves the Ni(OAc)₂-catalyzed aminobromination of chalcones.[2] This

reaction utilizes N-methyl-p-toluenesulfonamide in conjunction with N-bromosuccinimide

(NBS) as the nitrogen and bromine sources, respectively. The use of an N-alkyl substituted

sulfonamide has been shown to afford excellent regio- and stereoselectivity.[2]
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Reaction Principle
The core of this synthetic approach is a nickel-catalyzed aminobromination reaction. The

proposed mechanism involves the coordination of the nickel catalyst to the α,β-unsaturated

ketone, which activates the double bond for nucleophilic attack. N-Methyl-p-
toluenesulfonamide acts as the nitrogen nucleophile, and N-bromosuccinimide serves as the

electrophilic bromine source. The reaction proceeds with high regioselectivity, with the amino

group adding to the α-position and the bromine atom adding to the β-position of the ketone.
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Caption: General workflow of the Ni-catalyzed aminobromination.

Experimental Protocol
The following is a representative experimental protocol for the Ni(OAc)₂-catalyzed

aminobromination of chalcones with N-Methyl-p-toluenesulfonamide and NBS. Researchers

should note that optimization of reaction conditions may be necessary for different substrates.
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Materials:

α,β-Unsaturated ketone (Chalcone derivative)

N-Methyl-p-toluenesulfonamide (C₈H₁₁NO₂S)

N-Bromosuccinimide (NBS)

Nickel(II) acetate (Ni(OAc)₂)

Acetonitrile (CH₃CN), anhydrous

Dichloromethane (CH₂Cl₂), for workup

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere

(e.g., nitrogen or argon), add the chalcone (1.0 mmol), N-Methyl-p-toluenesulfonamide
(1.2 mmol), and Ni(OAc)₂ (10 mol%).

Add anhydrous acetonitrile (10 mL) to the flask and stir the mixture at room temperature for

10 minutes.

Add N-Bromosuccinimide (1.2 mmol) portion-wise to the reaction mixture over 5 minutes.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium

thiosulfate solution (15 mL).

Extract the mixture with dichloromethane (3 x 20 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution

(20 mL) and then with brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vicinal haloamino

ketone.
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1. Add Chalcone, N-Methyl-p-toluenesulfonamide,
and Ni(OAc)₂ to a dry flask.

2. Add anhydrous acetonitrile and stir.

3. Add NBS portion-wise.

4. Stir at room temperature for 12-24h.
Monitor by TLC.

5. Quench with saturated Na₂S₂O₃ solution.

6. Extract with Dichloromethane.

7. Wash with NaHCO₃ and brine.

8. Dry, filter, and concentrate.

9. Purify by column chromatography.

Click to download full resolution via product page

Caption: Step-by-step experimental workflow.
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Quantitative Data
The following table summarizes representative yields for the synthesis of various vicinal

haloamino ketones using the described protocol. Please note that these are representative

values and actual yields may vary depending on the specific substrate and reaction conditions.

The data is based on the findings reported by Sun et al. for the aminobromination of chalcones.

[2]
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Entry
R¹ (on
Chalcone)

R² (on
Chalcone)

Product Yield (%)

1 C₆H₅ H

2-Bromo-1,3-

diphenyl-2-(N-

methyl-N-

tosylamino)propa

n-1-one

85

2 4-MeC₆H₄ H

2-Bromo-1-(4-

methylphenyl)-3-

phenyl-2-(N-

methyl-N-

tosylamino)propa

n-1-one

88

3 4-MeOC₆H₄ H

2-Bromo-1-(4-

methoxyphenyl)-

3-phenyl-2-(N-

methyl-N-

tosylamino)propa

n-1-one

90

4 4-ClC₆H₄ H

2-Bromo-1-(4-

chlorophenyl)-3-

phenyl-2-(N-

methyl-N-

tosylamino)propa

n-1-one

82

5 4-NO₂C₆H₄ H

2-Bromo-1-(4-

nitrophenyl)-3-

phenyl-2-(N-

methyl-N-

tosylamino)propa

n-1-one

75

6 C₆H₅ 4-Cl 2-Bromo-3-(4-

chlorophenyl)-1-

phenyl-2-(N-

80
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methyl-N-

tosylamino)propa

n-1-one

Applications in Drug Development
Vicinal haloamino ketones are of significant interest to drug development professionals due to

their potential to act as covalent inhibitors of enzymes, particularly proteases. The electrophilic

nature of the carbon bearing the halogen and the carbonyl carbon allows for nucleophilic attack

by amino acid residues (e.g., cysteine or serine) in the active site of an enzyme, leading to

irreversible inhibition.[1] This class of compounds has been explored for the development of

therapeutics for a range of diseases, including cancer and viral infections. The synthetic route

described here provides a reliable method for accessing a library of these compounds for

structure-activity relationship (SAR) studies.

Safety Information
N-Methyl-p-toluenesulfonamide: May cause skin and eye irritation. Handle with

appropriate personal protective equipment (PPE), including gloves and safety glasses.

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. It is a lachrymator. Handle in

a well-ventilated fume hood with appropriate PPE.

Nickel(II) acetate: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact

with skin and eyes. Handle with extreme care and appropriate PPE.

Dichloromethane: A volatile and suspected carcinogen. Use only in a well-ventilated fume

hood.

Acetonitrile: Flammable and toxic. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all

institutional safety guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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